molecular formula C20H21N3O2S B8565948 8-(4-Methyl-piperazin-1-yl)-3phenylsulfonylquinoline CAS No. 607742-54-1

8-(4-Methyl-piperazin-1-yl)-3phenylsulfonylquinoline

Cat. No. B8565948
Key on ui cas rn: 607742-54-1
M. Wt: 367.5 g/mol
InChI Key: XQFZXGMXIGWTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452888B2

Procedure details

A stirred solution of 8-(4-methyl-piperazin-1-yl)-3-phenylsulfonylquinoline (E1) (0.148 g, 0.4 mmol), 1-chloroethyl chloroformate (0.093 ml, 0.85 mmol) and N,N-diisopropylethylamine (0.148 ml, 0.85 mmol) in 1,2-dichloroethane (9 ml) was heated at reflux for 1.25 h under argon. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to an oil. The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane, pooling fractions which contained the major component (Rf 0.9, methanol/dichloromethane 1:19). The purified material was redissolved in methanol (15 ml) and the solution was refluxed for 1 h under argon. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to a solid which was stirred with diethyl ether (5 ml) and filtered to afford the title compound (E2) (0.08 g, 0.21 mmol, 51%);
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
0.093 mL
Type
reactant
Reaction Step One
Quantity
0.148 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[CH:10][CH:11]=[C:12]3[C:17]=2[N:16]=[CH:15][C:14]([S:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:20])=[O:19])=[CH:13]3)[CH2:4][CH2:3]1.[Cl:27]C(OC(Cl)C)=O.C(N(CC)C(C)C)(C)C>ClCCCl>[ClH:27].[C:21]1([S:18]([C:14]2[CH:15]=[N:16][C:17]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][C:8]=3[N:5]2[CH2:6][CH2:7][NH:2][CH2:3][CH2:4]2)(=[O:20])=[O:19])[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.148 g
Type
reactant
Smiles
CN1CCN(CC1)C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
0.093 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
0.148 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred with diethyl ether (5 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.25 h under argon
Duration
1.25 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane, pooling fractions which
DISSOLUTION
Type
DISSOLUTION
Details
The purified material was redissolved in methanol (15 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 1 h under argon
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a solid which
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)S(=O)(=O)C=1C=NC2=C(C=CC=C2C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mmol
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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